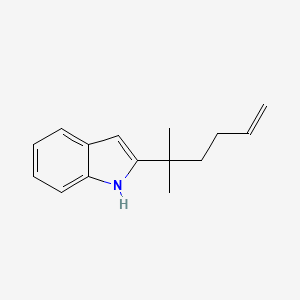

2-(2-Methylhex-5-en-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

683800-08-0 |

|---|---|

Molecular Formula |

C15H19N |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

2-(2-methylhex-5-en-2-yl)-1H-indole |

InChI |

InChI=1S/C15H19N/c1-4-5-10-15(2,3)14-11-12-8-6-7-9-13(12)16-14/h4,6-9,11,16H,1,5,10H2,2-3H3 |

InChI Key |

SGUARNBGXLNOSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC=C)C1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 2 2 Methylhex 5 En 2 Yl 1h Indole

Retrosynthetic Analysis of the 2-(2-Methylhex-5-en-2-yl)-1H-indole Core

A retrosynthetic analysis of this compound reveals several potential disconnections to simplify the molecule into readily available starting materials. The primary disconnection points are the C-C bond between the indole (B1671886) C2 position and the tertiary carbon of the side chain, and the bonds forming the indole ring itself.

Disconnection 1: C2-Side Chain Bond

This approach involves forming the key C2-alkyl bond on a pre-formed indole nucleus. This can be achieved through methods like direct C-H activation and alkylation of indole or by reacting a 2-metalloindole species with a suitable electrophile. The side chain precursor would be a haloalkane or a related derivative like 6-bromo-5-methyl-1-hexene.

Disconnection 2: Indole Ring Formation

Alternatively, the indole ring can be constructed with the side chain already attached to one of the precursors. This is a common strategy in classical indole syntheses.

Fischer Indole Synthesis: Disconnecting via the Fischer route leads to phenylhydrazine (B124118) and the ketone, 2-methylhex-5-en-2-one. This ketone would be a key intermediate for this pathway.

Larock Indole Synthesis: A Larock annulation approach would disconnect to an o-iodoaniline and an internal alkyne, specifically 4,4-dimethyl-1-octen-7-yne. This strategy builds the substituted indole ring in a single, palladium-catalyzed step. ub.eduwikipedia.org

Other Cyclization Strategies: Other methods, such as the cyclization of 2-alkynylanilines, could also be envisioned. rsc.orgorganic-chemistry.org This would involve a precursor like N-(2-(3,3-dimethyl-6-hepten-1-yn-1-yl)phenyl)acetamide.

This analysis provides a strategic roadmap, highlighting the key intermediates and reaction types applicable to the synthesis of the target compound.

Classical and Modern Indole Synthesis Approaches Applicable to this compound Formation

A variety of synthetic methods can be adapted to construct the this compound core. These range from century-old name reactions to modern, metal-catalyzed processes.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. testbook.combyjus.com The reaction involves the acid-catalyzed cyclization and rearrangement of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. byjus.comjk-sci.com

For the synthesis of this compound, the required precursors are phenylhydrazine and 2-methylhex-5-en-2-one. The reaction proceeds through the formation of the corresponding phenylhydrazone, which, upon heating in the presence of an acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid), undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. testbook.combyjus.comjk-sci.com

A key feature of the Fischer synthesis is that it can often be performed as a one-pot reaction without isolating the intermediate hydrazone. thermofisher.com However, a significant drawback is that the reaction can fail with certain simple carbonyl compounds like acetaldehyde. byjus.com For the target molecule, the stability of the terminal alkene on the ketone precursor under strong acidic and high-temperature conditions would be a critical factor to consider.

| Catalyst Type | Example Catalysts | Typical Conditions | Ref. |

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Heating under reflux | testbook.com |

| Lewis Acids | ZnCl₂, FeCl₃, BF₃ | Heating in a suitable solvent | testbook.com |

This table presents common catalyst types for the Fischer Indole Synthesis.

Modern synthetic chemistry offers powerful palladium-catalyzed methods for constructing substituted indoles with high regioselectivity.

The Larock indole synthesis is a prime example, involving the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.org This one-pot reaction typically provides 2,3-disubstituted indoles where the bulkier alkyne substituent is directed to the C2 position. ub.edunih.gov To synthesize the target molecule, this would require 2-iodoaniline (B362364) and an appropriately substituted alkyne. This method is valued for its versatility and tolerance of various functional groups. wikipedia.orgnih.gov

More recent advancements have focused on the direct C-H alkylation of the indole nucleus. These methods avoid the need for pre-functionalized starting materials like o-iodoanilines. A notable strategy involves a palladium-catalyzed, norbornene-mediated cascade C-H activation process. nih.govacs.org This reaction demonstrates high regioselectivity for the C2 position of N-H free indoles, reacting them with alkyl bromides to furnish 2-alkylindoles. acs.orgnih.gov Applying this to the target molecule would involve reacting indole with 6-bromo-5-methyl-1-hexene in the presence of a palladium catalyst. Mechanistic studies indicate that the reaction proceeds through an N-norbornene palladacycle intermediate, with the oxidative addition of the alkyl bromide being the rate-determining step. nih.gov

| Method | Key Reactants | Catalyst System (Typical) | Key Features | Ref. |

| Larock Synthesis | o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃), LiCl | High regioselectivity for 2,3-disubstituted indoles. | wikipedia.orgnih.gov |

| Direct C2-Alkylation | Indole, Alkyl Bromide | Pd(OAc)₂, Norbornene, Base (e.g., Cs₂CO₃) | Direct C-H functionalization of the indole core. | nih.govacs.orgnih.gov |

This table summarizes key palladium-catalyzed methods applicable for the synthesis of 2-substituted indoles.

In recent years, the principles of green chemistry have been increasingly applied to indole synthesis to reduce waste, avoid hazardous solvents, and improve energy efficiency. tandfonline.comresearchgate.net These approaches are applicable to the synthesis of this compound.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. tandfonline.comtandfonline.com Many classical reactions, including the Fischer indole synthesis, have been successfully adapted to microwave conditions. tandfonline.com

Mechanochemistry , or solvent-free synthesis, offers another environmentally benign alternative. rsc.org For instance, a mechanochemical Fischer indolisation has been developed using oxalic acid and dimethylurea, avoiding the need for bulk organic solvents and high temperatures. rsc.orgunica.it Such protocols emphasize waste reduction and the use of safer reagents. unica.it

Other green approaches include the use of water as a solvent, nanocatalysts, and multicomponent reactions that increase atom economy. tandfonline.comresearchgate.net For example, copper-catalyzed cyclizations of 2-ethynylaniline (B1227618) derivatives have been successfully carried out in a water-methanol mixture at room temperature. organic-chemistry.org These methodologies represent a shift towards more sustainable and efficient chemical manufacturing. researchgate.net

Stereo- and Regioselective Synthesis of the 2-(2-Methylhex-5-en-2-yl) Side Chain

The synthesis of the required ketone precursor for the Fischer pathway, 2-methylhex-5-en-2-one, or the corresponding haloalkane for direct alkylation, involves the careful construction of a substituted hexene chain. The key is to control the placement of the methyl group and the terminal double bond.

While the target side chain has a terminal alkene where E/Z isomerism is not a factor, the principles of stereoselective alkene synthesis are crucial for constructing more complex analogues. The geometry of a double bond within a carbon chain is critical and can be controlled using several powerful synthetic reactions. fiveable.me

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are cornerstones of alkene synthesis. The standard Wittig reaction often yields the Z-alkene, while the HWE reaction typically favors the E-alkene. However, modifications to the HWE reagents, such as the Still-Gennari modification using electron-withdrawing phosphonates, can provide excellent selectivity for Z-alkenes. nih.gov

Alkyne Reductions: The partial reduction of an internal alkyne is a classic method for stereoselective alkene synthesis. Reduction using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) produces the cis-(Z)-alkene. Conversely, dissolving metal reduction (e.g., sodium in liquid ammonia) yields the trans-(E)-alkene.

Elimination Reactions: The stereochemistry of elimination reactions (E2) is dependent on the anti-periplanar arrangement of the leaving group and the proton being removed, which can be controlled through substrate conformation, particularly in cyclic systems.

Cross-Coupling and Metathesis: Modern methods like Suzuki and Negishi cross-coupling reactions can form C(sp²)-C(sp²) bonds with retention of the alkene geometry of the starting vinyl halide or organometallic reagent. Alkene metathesis provides a powerful way to form new double bonds, though controlling stereoselectivity can be challenging without advanced catalysts.

These strategies provide a comprehensive toolkit for chemists to precisely control the geometry of carbon-carbon double bonds, which is fundamental in the synthesis of complex organic molecules. fiveable.memasterorganicchemistry.com

Chiral Synthesis Approaches for Indole Derivatives

The synthesis of enantiomerically pure indole derivatives is a significant area of research, driven by the prevalence of chiral indole cores in pharmaceuticals and biologically active natural products. The target molecule, this compound, possesses a quaternary carbon center at the C2-position, which presents a considerable stereochemical challenge. The direct enantioselective synthesis of such C2-quaternary substituted indoles is an area of active development in organic chemistry. nih.gov

Several modern catalytic strategies have emerged for the enantioselective construction of carbon-carbon bonds at the C2 or C3 positions of indoles. These methods, while not specifically documented for this compound, provide a framework for its potential chiral synthesis.

Catalytic Enantioselective Alkylation and Annulation: N-Heterocyclic carbene (NHC) catalysis has been successfully employed for the asymmetric synthesis of C2-quaternary indolin-3-ones. acs.org This method involves a formal [4+2] annulation of cyclic ketimines with α,β-unsaturated carboxylic acids, proceeding through a vinyl enolate intermediate to create the chiral quaternary center. acs.org Another powerful approach involves the phase-transfer-catalyzed asymmetric synthesis of quaternary-substituted indolenines. This method utilizes a bespoke bifunctional catalyst to direct the cyclization of an α-cyanocarbanion onto an isonitrile, achieving high enantioselectivity. rsc.org These enantioenriched indolenine intermediates can then be further manipulated to generate complex indoline (B122111) structures. rsc.org

Transition-Metal Catalyzed Approaches: Transition-metal catalysis offers a versatile platform for chiral indole synthesis. Copper-hydride (CuH) catalyzed methods have been developed for the highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines from substituted indoles. acs.org Furthermore, palladium-catalyzed intermolecular asymmetric allylic alkylation has been used to create chiral lactones, which serve as precursors for the synthesis of 2-alkylated indoles bearing an all-carbon quaternary stereocenter. rsc.orgrsc.org A branch-selective allylation of 3-chloroindoles using allylboronic acids has also been reported as a direct method to construct C2-indolyl-quaternary centers, leaving the C3-position available for further synthetic modifications. nih.gov

A hypothetical chiral synthesis of (R)- or (S)-2-(2-methylhex-5-en-2-yl)-1H-indole could be envisioned utilizing one of these established methods. For example, a palladium-catalyzed asymmetric allylation could be adapted to install the chiral 2-methylhex-5-en-2-yl group onto the indole nucleus.

Table 1: Overview of Potential Chiral Synthesis Strategies

| Strategy | Catalyst/Reagent Type | Key Transformation | Potential Applicability to Target Compound |

|---|---|---|---|

| Asymmetric Annulation | N-Heterocyclic Carbene (NHC) | Formal [4+2] cycloaddition | Construction of a precursor indolin-3-one with a C2-quaternary center. |

| Phase-Transfer Catalysis | Chiral Bifunctional Catalyst | 5-endo-dig cyclization | Formation of a chiral indolenine intermediate. rsc.org |

| Copper-Hydride Catalysis | Chiral Ligated CuH Complex | Reductive coupling/cyclization | Potential for direct enantioselective installation of the substituent onto an indole precursor. |

| Palladium-Catalyzed Allylation | Chiral Ligated Palladium Complex | Asymmetric allylic alkylation | Coupling of the indole nucleus with a suitable precursor of the 2-methylhex-5-en-2-yl group. rsc.orgrsc.org |

| Branch-Selective Allylation | Allylboronic Acid | Nucleophilic substitution | Direct formation of the C2-quaternary center from a 3-chloroindole. nih.gov |

Optimization of Reaction Conditions and Yields for this compound Production

The production of this compound, like any chemical synthesis, is subject to optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. While specific optimization studies for this exact molecule are not prevalent in the literature, general principles derived from classic and modern indole syntheses can be applied.

Classical Indole Syntheses: The Fischer indole synthesis is a robust and widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde. wikipedia.org For the target molecule, this would involve the reaction of phenylhydrazine with 2-methylhex-5-en-2-one under acidic conditions. Optimization parameters for the Fischer synthesis are well-studied and include:

Acid Catalyst: A range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃) can be used. wikipedia.org The choice and concentration of the acid can significantly impact the rate of the key nih.govnih.gov-sigmatropic rearrangement and suppress side reactions. sci-hub.senih.gov

Solvent and Temperature: The reaction is typically performed at elevated temperatures. organic-chemistry.org The solvent choice can affect solubility and reaction rates. Low melting eutectic mixtures have been explored as a greener solvent alternative. organic-chemistry.org

Substrate Modification: Modifications, such as using N-trifluoroacetyl enehydrazines, can allow for milder reaction conditions. organic-chemistry.org

The Bischler-Möhlau indole synthesis , which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline (B41778), is less directly applicable but highlights the historically harsh conditions of indole synthesis that have been progressively improved. wikipedia.orgresearchgate.net Modern variations, including the use of microwave irradiation, have been developed to improve yields and shorten reaction times. scispace.com

Modern Cross-Coupling Approaches: Palladium-catalyzed cross-coupling reactions represent a more modern and often milder alternative. The Buchwald modification of the Fischer indole synthesis, for instance, involves the Pd-catalyzed coupling of an aryl bromide with a hydrazone. wikipedia.org A direct C2-alkylation or arylation of the indole ring is also a powerful strategy. For the target molecule, this could involve a cross-coupling reaction between a 2-haloindole (e.g., 2-bromoindole) and a suitable organometallic reagent derived from the 2-methylhex-5-enyl side chain.

Table 2: Hypothetical Optimization of a Fischer Indole Synthesis for this compound

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Polyphosphoric Acid (PPA) | None | 120 | 4 | 45 | Classic conditions, often leads to charring. |

| 2 | ZnCl₂ | Toluene | 110 | 8 | 60 | Milder Lewis acid, may improve selectivity. |

| 3 | p-Toluenesulfonic Acid | Xylene | 140 | 6 | 65 | Common Brønsted acid catalyst with azeotropic water removal. |

| 4 | Acetic Acid | Acetic Acid | 100 | 12 | 55 | Can serve as both solvent and catalyst. |

| 5 | ZnCl₂ / Microwave | Dichlorobenzene | 180 | 0.5 | 75 | Microwave irradiation can dramatically reduce reaction times and improve yields. |

This table is illustrative and based on general principles of Fischer indole synthesis optimization.

Total Synthesis Strategies of Complex Indole-Based Natural Products featuring Similar Substructures (as a comparative academic point)

The strategic challenges in synthesizing complex indole alkaloids, particularly those with congested C2-quaternary centers, provide valuable context for the synthesis of simpler analogues like this compound. The total syntheses of natural products such as mersicarpine, scholarisine G, and melodinine E showcase sophisticated strategies for constructing these demanding architectures. rsc.orgrsc.org

Unified and Divergent Strategies: A powerful approach in modern total synthesis is the development of a unified or divergent strategy, where a common intermediate is elaborated into multiple, structurally diverse natural products. For example, a unified strategy has enabled the enantioselective syntheses of (−)-scholarisine G, (+)-melodinine E, (−)-leuconoxine, and (−)-mersicarpine from a single 2-alkylated indole intermediate that possesses an all-carbon quaternary stereocenter. rsc.orgrsc.org This common intermediate was constructed using a Smith-modified Madelung indole synthesis, which is particularly effective for creating sterically hindered indoles. rsc.orgrsc.org

Key Transformations in Complex Indole Alkaloid Synthesis:

Construction of the Quaternary Center: The creation of the all-carbon quaternary stereocenter is often a pivotal step. In the synthesis of (−)-mersicarpine, an Eschenmoser–Tanabe-type fragmentation was used to build an alkyne with a quaternary carbon, which was then incorporated into the indole skeleton via a Sonogashira coupling and a subsequent gold-catalyzed cyclization. researchgate.net

Radical Cyclizations: Radical chemistry provides unique pathways for ring formation. A cascade radical reaction, involving a 1,5-hydrogen atom transfer followed by a 5-exo-trig cyclization, was a key feature in a total synthesis of leuconoxine, melodinine E, and mersicarpine. nih.govresearchgate.netconsensus.app

Oxidative Rearrangements: Late-stage oxidative transformations are frequently used to install key functional groups and complete the natural product's core structure. The Witkop–Winterfeldt oxidative indole cleavage, followed by a transannular cyclization, was a cornerstone in a divergent approach to seven different monoterpene indole alkaloids. scienceopen.comacs.org Similarly, the total synthesis of (+)-scholarisine A featured a late-stage oxidative-lactonization. nih.govnih.gov

These advanced synthetic strategies, while far more complex than what would be required for this compound, demonstrate the breadth of chemical technology available for manipulating the indole core. They underscore the importance of strategic bond disconnections and the development of novel reactions to overcome steric hindrance and achieve high levels of stereocontrol.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 2 2 Methylhex 5 En 2 Yl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. wikipedia.org For a molecule with the complexity of 2-(2-Methylhex-5-en-2-yl)-1H-indole, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques is required for unambiguous structural assignment. bruker.comresearchgate.net

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Indole (B1671886) Derivative Analysis

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms within a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in tracing the spin systems of the indole ring protons and the protons within the 2-methylhex-5-en-2-yl substituent. For instance, it would show correlations between the protons on adjacent carbons in the hexenyl chain and adjacent protons on the benzene (B151609) ring of the indole moiety. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). youtube.comhmdb.ca This is essential for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.comscience.gov This technique is particularly powerful for connecting different spin systems and identifying quaternary carbons. For the target molecule, HMBC would show correlations from the methyl protons of the substituent to the C2 of the indole ring, confirming the point of attachment. It would also help in assigning the quaternary carbon of the t-butyl group and the carbons within the indole ring that lack directly attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is useful for determining stereochemistry and confirming the spatial arrangement of substituents. In the case of this compound, NOESY could show correlations between the protons of the substituent and the protons on the indole ring, providing further evidence for the proposed structure.

A hypothetical table of expected key 2D NMR correlations for this compound is presented below:

| Proton(s) | COSY Correlations (with) | HMBC Correlations (to Carbons) |

| Indole NH | H7 | C2, C3, C7a |

| Indole H3 | H4 | C2, C3a, C4 |

| Indole H4 | H3, H5 | C3, C5, C7a |

| Indole H5 | H4, H6 | C4, C6, C7 |

| Indole H6 | H5, H7 | C4, C5, C7a |

| Indole H7 | NH, H6 | C5, C7a |

| Substituent CH₂ (allyl) | Substituent CH=CH₂ | Substituent C(CH₃)₂, C=CH₂ |

| Substituent CH=CH₂ | Substituent CH₂ (allyl) | Substituent C(CH₃)₂, CH₂ (allyl) |

| Substituent C(CH₃)₂ | - | C2 (indole), Substituent CH₂, CH=CH₂ |

Solid-State NMR Applications in Organic Chemistry

While solution-state NMR is more common for routine structural elucidation, solid-state NMR (ssNMR) provides valuable information for materials in the solid phase, such as crystalline powders or amorphous solids. wikipedia.orgbruker.comnih.govnumberanalytics.com ssNMR can be used to study polymorphism (the existence of different crystal forms), which can be critical in pharmaceutical and materials science. numberanalytics.com The technique can also provide insights into the packing and intermolecular interactions within a crystal lattice. wikipedia.orgtandfonline.com For this compound, ssNMR could be used to characterize its solid form and study any potential polymorphic variations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy, allowing for the determination of its elemental composition. nih.govmdpi.comnih.gov This is a critical step in confirming the identity of a new compound.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) HRMS for Indole Compound Analysis

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and moderately polar molecules, including many indole derivatives. nih.govresearchgate.netmdpi.com It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation and providing a clear indication of the molecular weight. nih.govmdpi.com For indole alkaloids, ESI-MS is a common method for initial characterization. researchgate.netmdpi.commdpi.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is particularly useful for less polar and thermally stable compounds that may not ionize well with ESI. wikipedia.orgnationalmaglab.orgnih.govnih.govchromatographyonline.comyoutube.com Given the hydrocarbon-rich substituent on the indole ring, APCI could be a suitable alternative or complementary technique for the analysis of this compound. wikipedia.orgnih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), followed by its fragmentation and analysis of the resulting product ions. nih.govmdpi.comresearchgate.netnih.govnationalmaglab.org This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. researchgate.netnih.gov For indole derivatives, characteristic fragmentation patterns often involve cleavages within the substituent and fragmentation of the indole ring itself. nih.govresearchgate.net

For this compound, a plausible fragmentation pathway in positive ion mode would involve:

Loss of the hexenyl chain.

Cleavage at the bond between the indole ring and the substituent.

Rearrangements and fragmentation of the indole ring system.

A hypothetical table of expected major fragment ions in the MS/MS spectrum of [this compound + H]⁺ is presented below:

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |

| 226.16 | [M+H]⁺ (Protonated molecule) |

| 144.08 | Loss of C₆H₁₀ (hexenyl group) |

| 130.07 | Indolyl-CH₂⁺ fragment |

| 117.06 | Indole radical cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. montclair.eduyoutube.com This allows for the identification of specific functional groups present in the structure. spectroscopyonline.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nist.govnist.gov For this compound, characteristic IR absorption bands would be expected for the N-H stretch of the indole ring (around 3400 cm⁻¹), C-H stretches of the aromatic and aliphatic parts of the molecule (around 3100-2850 cm⁻¹), the C=C stretch of the alkene in the substituent (around 1640 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. acs.orgnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. acs.org For the target molecule, Raman spectroscopy would provide complementary information to the IR spectrum, with strong signals expected for the C=C bonds of the aromatic ring and the alkene. nih.govnih.gov

A hypothetical table of key vibrational frequencies for this compound is presented below:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (stretch, indole) | ~3400 | Weak |

| C-H (stretch, aromatic) | ~3100-3000 | Strong |

| C-H (stretch, aliphatic) | ~2960-2850 | Strong |

| C=C (stretch, alkene) | ~1640 | Strong |

| C=C (stretch, aromatic) | ~1600-1450 | Strong |

| C-N (stretch) | ~1350-1250 | Moderate |

By combining the detailed structural information from advanced NMR techniques, the exact mass and fragmentation data from HRMS, and the functional group identification from IR and Raman spectroscopy, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The indole ring system constitutes the primary chromophore in this compound, giving rise to characteristic absorption bands in the UV region. The indole chromophore typically displays two main absorption bands, historically labeled as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions. capes.gov.br

The ¹Lₐ band is generally more intense and appears at a shorter wavelength, while the ¹Lₑ band is broader, more structured, and appears at a longer wavelength. capes.gov.br The position and intensity of these bands can be influenced by substitution on the indole ring. nih.gov For this compound, the substituent at the C2 position is a bulky alkyl group (2-methylhex-5-en-2-yl). Alkyl groups are known to have a minor electronic effect on the indole chromophore, typically causing small bathochromic (red) shifts in the absorption maxima compared to the parent indole molecule. nih.gov

Computational studies on substituted indoles have shown that the electronic effects of substituents significantly impact the excited states. nih.govrsc.org While electron-withdrawing or electron-donating groups can cause substantial shifts, the out-of-plane, non-conjugated alkyl group in the target molecule is expected to have a minimal effect on the electron density of the indole ring. nih.gov The primary utility of UV-Vis spectroscopy in this context is to confirm the presence of the indole nucleus and provide a basis for more advanced chiroptical studies.

Table 1: Representative UV-Vis Absorption Data for Indole Chromophores in Ethanol (B145695)

| Compound | λmax for ¹Lₐ band (nm) | λmax for ¹Lₑ band (nm) | Molar Absorptivity (ε) for ¹Lₑ band (L·mol⁻¹·cm⁻¹) |

| 1H-Indole | ~218 | ~270-280 | ~5,600 |

| 2-Methyl-1H-indole | ~220 | ~275-285 | ~5,800 |

| This compound (Expected) | ~221 | ~276-286 | ~5,900 |

Note: Data for the target compound is predicted based on known substituent effects on the indole chromophore.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For a molecule like this compound, which possesses a chiral center at the quaternary carbon of the hexenyl substituent, single-crystal X-ray diffraction would unambiguously establish its absolute stereochemistry and preferred solid-state conformation.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides the electron density map of the molecule, from which the atomic positions can be determined. rsc.org When using a radiation source with a known wavelength, the anomalous dispersion effect can be used to determine the absolute configuration of a chiral molecule without the need for a heavy atom to be present, although the presence of one can strengthen the analysis. rsc.org

Although no specific crystallographic data for this compound is currently published, the technique has been widely applied to complex indole alkaloids. unapiquitos.edu.pe Such an analysis would reveal the precise orientation of the 2-methylhex-5-en-2-yl group relative to the plane of the indole ring and the conformation of the flexible hexenyl chain.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₅H₁₉N |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 15.33 |

| α, β, γ (°) | 90 |

| Volume (ų) | 1335.5 |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | 0.05(8) |

Note: This data is illustrative for a hypothetical crystal structure and serves to represent the type of information obtained from an X-ray crystallographic analysis.

Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Stereochemical Assignment

For chiral molecules in solution, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable for assigning absolute configuration. rsc.orgnih.gov These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures circular dichroism in the UV-Vis region, corresponding to the electronic transitions of the molecule's chromophores. uitm.edu.my The indole ring is an effective chromophore for ECD analysis. The absolute configuration of a chiral center, even one located on a flexible side chain, can influence the conformation of the entire molecule, leading to a unique ECD spectrum. The modern approach involves comparing the experimental ECD spectrum with theoretical spectra calculated for all possible stereoisomers using Time-Dependent Density Functional Theory (TDDFT). nih.gov A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. researchgate.netresearchgate.net

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared analogue of ECD, measuring differential absorption of circularly polarized light in the vibrational transition region. rsc.orgdntb.gov.ua VCD is particularly powerful for determining the absolute configuration of molecules with multiple chiral centers and conformational flexibility. rsc.orguantwerpen.be By comparing the experimental VCD spectrum with DFT-calculated spectra for different enantiomers and their low-energy conformers, a definitive stereochemical assignment can be made. unapiquitos.edu.pe This method is highly reliable for complex natural products and has become a primary tool for stereochemical elucidation in solution. rsc.orgnih.gov

For this compound, the chirality arises from the stereocenter in the alkyl side chain. Both ECD and VCD would be powerful techniques to determine its absolute configuration by correlating the experimental spectra with quantum chemical calculations.

Table 3: Representative Comparison of Experimental and Calculated ECD Data for Stereochemical Assignment

| Wavelength (nm) | Experimental Δε | Calculated Δε for (R)-isomer | Calculated Δε for (S)-isomer |

| 220 | +8.5 | +9.1 | -9.0 |

| 245 | -3.2 | -3.5 | +3.4 |

| 275 | +1.5 | +1.3 | -1.4 |

Note: This table illustrates the principle of matching experimental ECD Cotton effects with calculated data for enantiomers to assign absolute configuration. The values are representative.

Computational and Theoretical Chemical Studies of 2 2 Methylhex 5 En 2 Yl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and related properties. asianpubs.orgnih.gov

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by calculating its electron density. asianpubs.orgresearchgate.net It offers a balance between accuracy and computational cost, making it a standard tool for several applications.

Geometry Optimization: DFT is employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process minimizes the energy of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. asianpubs.orgresearchgate.net

Spectroscopic Properties: DFT calculations can predict various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λmax) observed in UV-Visible spectroscopy. researchgate.netaun.edu.eg It can also be used to simulate infrared (IR) spectra by calculating vibrational frequencies.

Molecular Orbitals and Reactivity: A key output of DFT calculations is the description of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. These calculations also provide values for global descriptors like chemical hardness and ionization potential, which further characterize the molecule's reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps, another product of DFT, visualize the charge distribution and are used to identify potential sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Example of DFT-Calculated Properties for a Generic Indole (B1671886) Derivative Note: This table contains representative data for illustrative purposes, based on typical findings for indole derivatives.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability and reactivity. nih.govresearchgate.net |

| Dipole Moment | 2.1 Debye | Measures the polarity of the molecule. nih.gov |

| Ionization Potential | 5.8 eV | Energy required to remove an electron. nih.gov |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that are not parameterized with experimental data, relying solely on fundamental physical constants. These methods can be more computationally demanding than DFT but often provide higher accuracy for specific properties, especially for excited states. nih.gov

For indole and its derivatives, methods like Coupled Cluster (CC), specifically Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD), are used for precise calculations of electronic excited states, such as the La and Lb states characteristic of the indole chromophore. nih.govacs.org These high-level calculations are crucial for accurately modeling the absorption and fluorescence properties of these molecules, which are often complex due to the close-lying nature of their excited states. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior. mdpi.comacs.org

For a flexible molecule like 2-(2-Methylhex-5-en-2-yl)-1H-indole, which contains rotatable single bonds in its hexenyl side chain, MD simulations are invaluable for exploring its conformational landscape. The simulation reveals the different shapes (conformers) the molecule can adopt in a given environment (e.g., in a solvent like water), the relative stability of these conformers, and the timescale of transitions between them. acs.org This analysis is critical because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a protein's binding site. MD simulations on indole derivatives have been used to confirm the stability of ligand-receptor complexes over time. mdpi.com

Table 2: Typical Parameters for an MD Simulation of an Indole Derivative in Water Note: This table is a generalized example of simulation setup.

| Parameter | Description | Typical Value/Setting |

| Force Field | A set of parameters to calculate potential energy. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of water molecules. | TIP3P, SPC/E |

| System Size | Number of atoms in the simulation box. | ~10,000 - 50,000 atoms |

| Temperature | Temperature maintained during the simulation. | 300 K (27 °C) acs.org |

| Pressure | Pressure maintained during the simulation. | 1 bar |

| Simulation Time | Total duration of the simulated trajectory. | 100 - 1000 nanoseconds |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.govresearchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and proposing how they might interact with a biological target. nih.govresearchgate.net

Sampling Algorithm: This explores the vast space of possible ligand conformations and orientations. The ligand's rotational and translational degrees of freedom are systematically or stochastically sampled. twgrid.org For flexible ligands like indole derivatives, the algorithm must also sample the conformations of the rotatable bonds. twgrid.org

Scoring Function: This calculates a score or binding energy for each sampled pose. iaanalysis.comtwgrid.org The function estimates the binding affinity by considering various energy terms, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The pose with the most favorable score is predicted as the most likely binding mode. nih.goviaanalysis.com

For indole derivatives, key interactions often involve the indole ring itself. The flat, aromatic structure can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (like Phenylalanine, Tyrosine, Tryptophan) in the binding site. The indole -NH group can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand within the receptor. nih.gov

Before docking, the potential binding site on the target protein must be identified. If a known ligand is already co-crystallized with the protein, that pocket is used. If not, algorithms are used for binding site prediction. These methods analyze the protein's surface geometry to find cavities and pockets suitable for binding a small molecule. brylinski.orgnih.govresearchgate.net

Once a docking simulation is complete, the results are analyzed to understand the specific interactions between the indole ligand and the protein. This involves identifying which amino acid residues are in close contact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges). nih.govnih.gov The calculated binding energy or docking score provides a quantitative estimate of the binding affinity. nih.gov While not perfectly correlated with experimental binding affinities, these scores are highly effective for ranking different compounds in virtual screening campaigns. nih.gov

Table 3: Example of Molecular Docking Results for an Indole Derivative with a Target Protein Note: This table presents hypothetical data for illustrative purposes based on common docking outputs.

| Parameter | Result | Interpretation |

| Binding Energy | -9.2 kcal/mol | A quantitative estimate of binding affinity; more negative values indicate stronger predicted binding. |

| Key Interacting Residues | Tyr84, Phe210, Leu352, Ser353 | Amino acids in the protein's binding pocket that form significant contacts with the ligand. |

| Hydrogen Bonds | Indole N-H ··· O=C of Ser353 (2.9 Å) | A specific hydrogen bond interaction predicted to stabilize the complex. nih.gov |

| Hydrophobic Interactions | Indole ring with Phe210; Hexenyl chain with Leu352 | Non-polar interactions contributing to binding affinity. |

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches (Focused on physico-chemical parameters and interaction potentials)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is pivotal in modern drug discovery, allowing for the prediction of a compound's activity without the need for exhaustive synthesis and testing. nih.gov For a molecule like this compound, QSAR studies would focus on correlating its physicochemical parameters with its potential biological effects.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties, also known as descriptors, can be calculated from the molecular structure and can be broadly categorized into electronic, steric, and hydrophobic parameters. In a typical QSAR study of indole derivatives, a range of descriptors would be calculated for a series of related compounds with known biological activities. tandfonline.com Statistical methods, such as multiple linear regression (MLR), are then employed to build a model that can predict the activity of new, untested compounds. nih.gov

For this compound, key physicochemical parameters that would be considered in a QSAR model include its lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. Lipophilicity is a critical factor influencing a molecule's ability to cross cell membranes. The presence of both a lipophilic alkyl chain and a more polar indole nucleus in this compound suggests a balance that could be crucial for its pharmacokinetic profile. The indole nitrogen can act as a hydrogen bond donor, a feature often important for target binding.

Interaction potentials, another key aspect of QSAR, describe the non-covalent interactions between the molecule and a biological target. These can be modeled using molecular field analysis, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecule. For this compound, such an analysis would highlight regions where steric bulk or specific electronic character could enhance or diminish its biological activity.

Below is a table of calculated physicochemical parameters for this compound, which would form the basis of a QSAR study.

| Physicochemical Parameter | Value | Significance in QSAR |

| Molecular Formula | C₁₅H₁₉N | Defines the elemental composition. |

| Molecular Weight | 213.32 g/mol | Influences diffusion and transport properties. |

| LogP (octanol-water partition coefficient) | 4.6 | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | Relates to hydrogen bonding potential and permeability across biological barriers. |

| Hydrogen Bond Donors | 1 | The indole N-H group can participate in hydrogen bonding with a biological target. |

| Hydrogen Bond Acceptors | 0 | The absence of strong acceptor sites influences binding interactions. |

| Rotatable Bonds | 3 | Indicates molecular flexibility, which can be important for fitting into a binding site. |

These parameters, when analyzed across a series of related indole derivatives, would allow researchers to build a predictive QSAR model. For instance, a model might reveal that increasing lipophilicity to a certain point enhances activity, after which it may decrease due to poor solubility. Similarly, the model could quantify the importance of the hydrogen bond donor capability of the indole ring for a specific biological interaction.

Cheminformatics and Topological Descriptors for this compound

Cheminformatics is an interdisciplinary field that utilizes computational methods to analyze and interpret chemical data. mdpi.com It plays a crucial role in drug discovery and development by enabling the efficient analysis of large chemical datasets and the prediction of molecular properties. nih.gov For this compound, cheminformatics tools can be used to calculate a wide array of topological descriptors, which are numerical values that characterize the topology of the molecule's structure.

Topological descriptors are derived from the two-dimensional representation of a molecule and encode information about its size, shape, branching, and connectivity. These descriptors are widely used in QSAR and other cheminformatics applications because they are relatively easy to calculate and can capture essential structural features that influence a molecule's physicochemical properties and biological activity.

For this compound, various topological indices can be calculated to quantify different aspects of its structure. For example, the Wiener index, one of the oldest topological indices, is based on the distances between all pairs of atoms in the molecule and is related to its compactness. The Balaban index, another distance-based index, is particularly sensitive to the branching of the molecular skeleton. Kier & Hall connectivity indices (chi indices) are calculated from the non-hydrogen atom skeleton and reflect the degree of branching and connectivity.

The application of cheminformatics to indole derivatives has shown that topological descriptors can be powerful tools for predicting their biological activities. researchgate.net By analyzing a dataset of indole compounds with their corresponding activities, it is possible to identify which topological features are most important for a desired effect. This information can then be used to guide the design of new indole derivatives with improved properties.

The following table presents a selection of calculated topological descriptors for this compound.

| Topological Descriptor | Value | Description |

| Wiener Index | 1024 | Reflects the compactness of the molecule. It is the sum of distances between all pairs of non-hydrogen atoms. |

| Balaban Index | 2.18 | A distance-based topological index that is sensitive to the branching of the molecular structure. |

| First-order Chi Index (χ¹) | 8.34 | A connectivity index that reflects the degree of branching in the molecule. |

| Second-order Chi Index (χ²) | 6.45 | A connectivity index that considers paths of length two in the molecular graph. |

| Third-order Chi Index (χ³) | 4.59 | A connectivity index that considers paths of length three in the molecular graph. |

| Zagreb Index | 98 | A degree-based topological index that is related to the branching of the carbon skeleton. |

These topological descriptors provide a quantitative representation of the molecular structure of this compound. In a cheminformatics study, these values, along with those of other related compounds, would be used to build models that can predict various properties, such as toxicity, metabolic stability, and biological activity. The insights gained from such analyses are invaluable for prioritizing candidates for further experimental investigation.

Molecular Recognition and Biochemical Interaction Studies of 2 2 Methylhex 5 En 2 Yl 1h Indole

In Vitro Ligand-Target Binding Assays

There is no available information from in vitro binding assays such as radioligand binding, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) for 2-(2-Methylhex-5-en-2-yl)-1H-indole.

Receptor Binding Kinetics and Thermodynamics

No studies were found that report on the receptor binding kinetics (association rate constant, k_on; dissociation rate constant, k_off) or the thermodynamic parameters (enthalpy change, ΔH; entropy change, ΔS; Gibbs free energy change, ΔG) of the interaction between this compound and any biological target.

Enzyme Inhibition/Activation Kinetics

There is no published data on the enzyme inhibition or activation kinetics for this compound. Consequently, key parameters such as the inhibition constant (Kᵢ) have not been determined for this compound against any enzyme.

Mechanistic Investigations of Molecular Interactions

No mechanistic studies investigating the molecular interactions of this compound have been reported in the scientific literature.

Allosteric Modulation Mechanisms

Information regarding the potential allosteric modulation mechanisms of this compound is not available.

Covalent vs. Non-Covalent Binding Modes

There are no studies that describe or differentiate between covalent and non-covalent binding modes for this compound with any biological molecule.

Structural Basis of Interactions

No structural data from techniques such as co-crystallization studies or cryo-electron microscopy (cryo-EM) of complexes involving this compound have been deposited in public databases or published in scientific journals. Therefore, the structural basis of its interactions remains unknown.

Following an extensive review of available scientific literature, it has been determined that there is no specific research data published on the chemical compound this compound concerning its molecular recognition, biochemical interactions, cellular uptake, or its effects on proteomic and metabolomic pathways.

Therefore, it is not possible to provide a detailed, evidence-based article on the specific topics requested in the outline. The generation of scientifically accurate content for the specified sections and subsections is contingent on the existence of primary research studies, which are not available for this particular compound.

To fulfill the user's request for an article on a related topic for which data is available, further searches would be required. However, based on the strict instruction to focus solely on "this compound," no further content can be generated at this time.

Chemical Modification and Derivatization Strategies of the 2 2 Methylhex 5 En 2 Yl 1h Indole Scaffold

Functionalization at the Indole (B1671886) Nitrogen (N1) Position

The nitrogen atom of the indole ring is a common site for functionalization. Deprotonation with a suitable base generates an indolide anion that readily reacts with various electrophiles. This allows for the introduction of a wide range of substituents, which can modulate the molecule's electronic properties, solubility, and steric profile. rsc.org

Classical conditions for N-alkylation involve the use of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.orgbeilstein-journals.org Alternative, milder conditions using bases like potassium carbonate (K₂CO₃) have also been developed. rsc.orgresearchgate.net These reactions typically proceed with high selectivity for the N1 position over the C3 position. rsc.org

N-acylation is another key modification, often accomplished using highly reactive acylating agents like acyl chlorides or anhydrides. researchgate.netnih.gov More recently, methods utilizing more stable acyl sources, such as thioesters, have been developed. These reactions are typically performed at elevated temperatures in a non-polar solvent like xylene, with a base such as cesium carbonate (Cs₂CO₃) promoting the reaction. nih.gov This approach offers high chemoselectivity for N-acylation, avoiding the competitive C3-acylation that can occur under other conditions. nih.gov

Table 1: Examples of N1-Functionalization Reactions on Indole Scaffolds

| Reaction Type | Electrophile | Base/Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., BnBr) | NaH | DMF or THF | Classic, high-yielding method. | rsc.org |

| N-Alkylation | Alkyl Halides or Sulfonates | K₂CO₃ or Cs₂CO₃ | [bmim][BF₄]/Acetonitrile (B52724) | Milder conditions, sustainable media. | researchgate.net |

| N-Acylation | Thioesters (e.g., S-methyl butanethioate) | Cs₂CO₃ | Xylene | High chemoselectivity for N-acylation using a stable acyl source. | nih.gov |

| N-Acylation | Acid Chlorides/Anhydrides | AlCl₃ | Dichloromethane | Friedel-Crafts conditions for N-acylation. | researchgate.net |

Electrophilic Aromatic Substitution on the Indole Ring (C3, C4-C7)

The indole ring is an electron-rich aromatic system highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and is the primary site of reaction for most electrophiles. wikipedia.org The presence of the alkyl group at the C2 position does not typically alter this inherent reactivity.

A key example of C3-functionalization is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the C3 position. cambridge.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgslideshare.net The resulting iminium ion is the active electrophile that attacks the C3 position. Subsequent hydrolysis yields the 3-formylindole. wikipedia.org This aldehyde can then serve as a versatile handle for further synthetic transformations.

Halogenation, such as bromination, also occurs selectively at the C3 position under appropriate conditions. Reagents like N-Bromosuccinimide (NBS) in a solvent such as carbon tetrachloride are commonly used to install a bromine atom at C3. This C3-haloindole is a crucial intermediate for further diversification via cross-coupling reactions. While substitution at the benzo portion of the ring (C4-C7) is possible, it generally requires harsher conditions or blocking of the more reactive C3 position.

Table 2: Electrophilic Aromatic Substitution on the Indole Ring

| Reaction | Reagents | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | 3-Formylindole | wikipedia.orgcambridge.org |

| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromoindole | Generic reaction |

Side Chain Modifications at the 2-(2-Methylhex-5-en-2-yl) Moiety

The terminal alkene in the C2 side chain provides a valuable site for a variety of addition reactions, allowing for modification of the compound's periphery without altering the core indole structure.

Hydrogenation of the Alkene Bond

The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. masterorganicchemistry.comresearchgate.net The reaction is generally carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at atmospheric or slightly elevated pressure. researchgate.net This modification saturates the side chain, converting the 2-(2-methylhex-5-en-2-yl) group into a 2-(2-methylhexyl)-2-yl group, which can impact the compound's lipophilicity and conformational flexibility. chemrxiv.orgmpg.de

Epoxidation and Dihydroxylation of the Alkene

The alkene can be converted into an epoxide, a three-membered cyclic ether, using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.comlibretexts.org This reaction is a concerted, stereospecific syn-addition, where the oxygen atom is delivered to one face of the double bond. masterorganicchemistry.comyoutube.com The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles.

Further reaction of the alkene can yield vicinal diols (glycols), where two hydroxyl groups are added across the double bond. The stereochemical outcome of this dihydroxylation can be controlled by the choice of reagents. libretexts.org

Anti-dihydroxylation is achieved in a two-step process. First, the alkene is epoxidized with m-CPBA. Subsequent acid-catalyzed ring-opening of the epoxide with aqueous acid (e.g., H₃O⁺) proceeds via a backside attack by water, resulting in the formation of a trans-diol. chadsprep.comjove.comyoutube.comchemistrysteps.com

Syn-dihydroxylation adds both hydroxyl groups to the same face of the double bond. This is typically accomplished using osmium tetroxide (OsO₄) or a cold, basic solution of potassium permanganate (B83412) (KMnO₄). jove.comntu.edu.sgchemistrysteps.com The reaction proceeds through a cyclic osmate or manganate (B1198562) ester intermediate, which is then hydrolyzed to give the cis-diol. jove.comchemistrysteps.comlibretexts.org Due to the toxicity and expense of OsO₄, catalytic versions using a co-oxidant like N-methylmorpholine N-oxide (NMO) are often employed. chemistrysteps.com

Table 3: Key Reactions for Side Chain Alkene Modification

| Transformation | Reagents | Intermediate/Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Alkane | N/A | libretexts.orgmasterorganicchemistry.com |

| Epoxidation | m-CPBA | Epoxide | Syn-addition | masterorganicchemistry.comvisualizeorgchem.com |

| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Trans-diol | Anti-addition | chadsprep.comyoutube.com |

| Syn-dihydroxylation | OsO₄, NMO or cold, basic KMnO₄ | Cis-diol | Syn-addition | jove.comchemistrysteps.com |

Chain Length and Branching Variations

While modifying the length or branching of the existing side chain is synthetically challenging, analogs of 2-(2-Methylhex-5-en-2-yl)-1H-indole with varied side chains can be synthesized. This allows for a systematic investigation of how the side chain's size, shape, and flexibility influence biological activity. The synthesis of such analogs typically involves established indole syntheses, such as the Fischer indole synthesis, using different ketone or aldehyde precursors that contain the desired side chain structure. The properties of molecules, particularly in materials science and medicinal chemistry, can be significantly influenced by the length and branching of alkyl side chains, affecting factors like solubility, crystallinity, and receptor binding affinity.

Cross-Coupling Reactions for Further Diversification (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the indole scaffold. researchgate.net These reactions typically require a halo-indole precursor, which can be prepared via electrophilic halogenation as described in section 6.2.

Suzuki-Miyaura Coupling: This reaction couples the halo-indole (typically bromo- or iodo-indole) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgnih.govnih.gov This method is exceptionally versatile for forming new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. nih.gov

Heck Reaction: The Heck reaction couples the halo-indole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgyoutube.comfrontiersin.org This reaction forms a new carbon-carbon bond at the less substituted end of the alkene, resulting in a vinyl-substituted indole. It is a powerful method for extending the carbon framework. youtube.com

Sonogashira Coupling: This reaction involves the coupling of a halo-indole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst (e.g., CuI), in the presence of a base like an amine. beilstein-journals.orgwikipedia.orgorganic-chemistry.org The Sonogashira coupling is the premier method for synthesizing alkynyl-substituted indoles, which can serve as precursors for further transformations. researchgate.netacs.orgscirp.org

Table 4: Overview of Cross-Coupling Reactions on Halo-Indole Scaffolds

| Reaction | Coupling Partner | Catalyst System | Base | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄) | K₃PO₄, Na₂CO₃ | Aryl/Alkyl-Indole | nih.govnih.gov |

| Heck | Alkene | Pd Catalyst (e.g., Pd(OAc)₂) | Et₃N, NaOAc | Vinyl-Indole | organic-chemistry.orgyoutube.com |

| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu(I) co-catalyst | Amine (e.g., Et₃N, Diethylamine) | Alkynyl-Indole | beilstein-journals.orgorganic-chemistry.org |

Prodrug and Bioconjugation Strategies for Research Probes.nih.gov

The development of prodrugs and bioconjugates of this compound is a key strategy for creating sophisticated research probes. These approaches can enhance the molecule's utility by improving its delivery to specific biological targets and enabling its detection and visualization within complex biological systems.

Prodrug strategies for the this compound scaffold would likely focus on transient modifications of the indole nitrogen (N1 position). The N-H group of the indole can be functionalized with various moieties that are designed to be cleaved under specific physiological conditions, thereby releasing the active parent compound. nih.govmdpi.com This approach can improve properties such as solubility and cell permeability. For instance, N-acylation can be employed to introduce a range of substituents. nih.gov A mild and highly chemoselective method for N-acylation of indoles using thioesters as a stable acyl source has been reported, which could be applicable to this scaffold. nih.gov The reaction proceeds via a base-promoted deprotonation of the indole followed by nucleophilic substitution. nih.gov Another strategy involves N-alkylation, although the steric hindrance from the bulky 2-(2-methylhex-5-en-2-yl) group might influence the reaction efficiency. organic-chemistry.orgresearchgate.net

For bioconjugation, the terminal alkene of the hexenyl side chain and the indole nitrogen serve as primary handles for attaching reporter molecules such as fluorophores, biotin, or other tags. "Click chemistry," a set of powerful and highly specific reactions, offers a robust methodology for this purpose. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, known for its efficiency and biocompatibility. nih.gov To utilize this, the terminal alkene of the this compound could first be converted to an azide (B81097) or an alkyne. Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be used, which avoids the need for a potentially toxic copper catalyst and is well-suited for applications in living systems. nih.gov

The indole nucleus itself, particularly the tryptophan side chain, is known to be a site for selective bond formation, offering further possibilities for bioconjugation. nih.gov Heterotrifunctional linkers can also be synthesized and attached to the indole scaffold, allowing for the site-specific preparation of conjugates with multiple distinct molecules. researchgate.net

| Modification Site | Strategy | Potential Application | Key Reactions |

| Indole N1-H | Prodrug | Improved solubility, controlled release | N-acylation, N-alkylation |

| Terminal Alkenyl Group | Bioconjugation | Attachment of reporter molecules | Azide-Alkyne Cycloaddition (Click Chemistry) |

| Indole Core | Bioconjugation | Attachment of functional moieties | Site-selective C-H functionalization |

Combinatorial Chemistry and High-Throughput Synthesis of this compound Analogs.organic-chemistry.orgnih.gov

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of analogs of this compound. These libraries are invaluable for structure-activity relationship (SAR) studies, enabling the systematic exploration of how different substituents at various positions on the indole scaffold affect its biological activity.

Solid-phase synthesis is a cornerstone of combinatorial chemistry, allowing for the efficient construction and purification of indole libraries. nih.govnih.govcapes.gov.br A common approach involves attaching a suitable indole precursor to a solid support, followed by a series of chemical transformations to build the desired analogs. For the this compound scaffold, a strategy could involve the synthesis of 2,5-disubstituted indoles on a solid phase. rsc.orgrsc.org For example, a resin-bound aniline (B41778) can undergo a palladium-mediated coupling with a terminal alkyne to form the indole core. rsc.org Subsequent functionalization at various positions, such as C3 acylation and diversification at the C5 position via Suzuki or Sonogashira couplings, can introduce a wide range of chemical diversity. rsc.orgrsc.org

Diversity-oriented synthesis (DOS) is another powerful strategy that can be employed to create structurally diverse indole-fused scaffolds from a common starting material. researchgate.net For instance, a tosyl-protected tryptamine (B22526) derivative could be used to generate different privileged skeletons by adjusting reaction conditions. researchgate.net

High-throughput synthesis methods aim to accelerate the synthesis of individual compounds in a parallel fashion. For the this compound scaffold, this could involve the development of one-pot, multi-component reactions. nih.gov A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, which rapidly generates densely substituted indole products from readily available building blocks like aryl hydrazines, ketones, and alkyl halides. nih.gov The functionalization of the indole core can also be achieved through various C-H activation strategies, which allow for the direct introduction of substituents at specific positions.

The alkenyl side chain of this compound also presents opportunities for diversification. For example, ruthenium-catalyzed C-3 alkenylation of indole derivatives has been reported, and these alkenyl groups can be further modified. nih.gov

| Synthesis Strategy | Key Features | Potential Diversity Points | Example Building Blocks |

| Solid-Phase Synthesis | Efficient library construction and purification | N1, C3, C5 positions | Resin-bound anilines, terminal alkynes, acid chlorides, boronic acids |

| Diversity-Oriented Synthesis | Generation of diverse molecular skeletons | Fused-ring systems | Tryptamine derivatives, benzaldehydes |

| High-Throughput Synthesis | Rapid parallel synthesis of analogs | N1, C2, C3 positions | Aryl hydrazines, ketones, alkyl halides |

| C-H Functionalization | Direct introduction of substituents | C2, C3, C5 positions | Various coupling partners |

Advanced Analytical and Quantitation Methodologies in Research Settings for 2 2 Methylhex 5 En 2 Yl 1h Indole

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Quantification

High-performance liquid chromatography stands as a cornerstone for the analysis of indole (B1671886) derivatives due to its versatility and wide applicability. scispace.com The development of a robust HPLC method is critical for assessing the purity of 2-(2-methylhex-5-en-2-yl)-1H-indole and for its quantification in various matrices.

Method development for indole derivatives often involves reversed-phase chromatography, utilizing C8 or C18 columns. scispace.comnih.gov A gradient elution is frequently employed to achieve optimal separation of the main compound from any impurities or related substances. nih.govoup.com The mobile phase typically consists of an aqueous component, often with a pH modifier like trifluoroacetic acid or acetic acid, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govacs.orgpensoft.net The selection of the stationary phase and mobile phase composition is crucial and can be manipulated to achieve the desired selectivity. youtube.com For instance, acidic compounds are better retained at a low pH, while basic compounds show greater retention at a higher pH. youtube.com

UV detection is commonly used for indole alkaloids as they possess strong and specific UV chromophores. scispace.com A photodiode array (DAD) detector can provide additional spectral information, aiding in peak identification and purity assessment. scispace.com For quantitative analysis, the method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). acs.orgpensoft.net For example, a validated HPLC-UV method for a novel indole-thiazole derivative demonstrated good linearity (R² > 0.99) and accuracy, with recovery values between 103.3% and 105.2%. acs.org

Interactive Data Table: Illustrative HPLC Method Parameters for Indole Derivative Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18, 4.6 x 250 mm, 3.5 µm acs.org | C8, gradient elution nih.gov | Reversed-phase, ion suppression nih.gov |

| Mobile Phase A | Acidified Water (0.05% TFA, pH 3) acs.org | 2.5:97.5 (v/v) acetic acid:H₂O, pH 3.8 nih.gov | Water with pH adjustment nih.gov |

| Mobile Phase B | Acetonitrile acs.org | 80:20 (v/v) acetonitrile:H₂O nih.gov | Methanol nih.gov |

| Gradient | 85:15 (v/v) B:A acs.org | Gradient elution nih.gov | Isocratic or Gradient nih.gov |

| Flow Rate | 0.80 mL/min acs.org | Not specified | Not specified |

| Temperature | 25 °C acs.org | Not specified | Not specified |

| Detection | UV at 348 nm acs.org | Fluorimetric (λex = 280/λem = 350 nm) nih.gov | UV detection nih.gov |

| Injection Volume | 50 µL acs.org | Not specified | Not specified |

| Run Time | 10 min acs.org | ~25 min nih.gov | Varies |

Since this compound possesses a chiral center, the separation of its enantiomers is crucial for understanding its stereospecific properties. Chiral HPLC is the primary technique for determining the enantiomeric excess (e.e.) of such compounds. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective for the separation of a broad range of racemic compounds. chromservis.bgscribd.com

Method development for chiral separations often involves screening different CSPs and mobile phases. chromservis.bg While normal-phase chromatography with hexane (B92381) and an alcohol modifier (like isopropanol (B130326) or ethanol) has traditionally been used, supercritical fluid chromatography (SFC) is increasingly becoming the preferred method for chiral separations due to its speed and reduced solvent consumption. selvita.comchromatographyonline.com The choice of the chiral selector and the mobile phase composition can significantly impact the resolution of the enantiomers. chromatographyonline.com

For the isolation and purification of this compound on a larger scale, preparative HPLC is the method of choice. numberanalytics.com This technique utilizes larger columns and higher flow rates than analytical HPLC to process greater quantities of material. The principles of separation remain the same as in analytical HPLC, and methods can often be scaled up from analytical to preparative scale. sielc.com The goal is to achieve high purity of the isolated compound, which can then be used for further structural elucidation or biological testing. The collected fractions are typically analyzed by analytical HPLC to confirm their purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. acs.orgnumberanalytics.com For a compound like this compound, GC-MS can be used for identification and quantification, particularly if it or its derivatives are sufficiently volatile and thermally stable. oup.com The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for confident identification. researchgate.net

The choice of the GC column is critical for achieving good separation. A common choice for the analysis of indole alkaloids is a capillary column such as an HP-5MS. notulaebotanicae.ro The temperature program of the GC oven is optimized to ensure good resolution of the peaks. oup.com For complex matrices, sample preparation techniques such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte of interest before GC-MS analysis. oup.com In some cases, derivatization may be employed to increase the volatility and thermal stability of the analyte.

Interactive Data Table: Typical GC-MS Parameters for Indole Alkaloid Analysis

| Parameter | Condition |

| Column | HP-5MS capillary column (30 m x 0.25 mm; 0.25 µm film thickness) notulaebotanicae.ro |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min notulaebotanicae.ro |

| Injector Temperature | 280 °C notulaebotanicae.ro |

| Injection Mode | Split (e.g., 5:1 ratio) notulaebotanicae.ro |

| Oven Temperature Program | Initial 40°C for 5 min, ramp to 230°C at 6°C/min (hold 10 min), then to 280°C at 30°C/min (hold 30 min) notulaebotanicae.ro |

| MS Source Temperature | 230 °C notulaebotanicae.ro |